molecular formula C6H4ClNO3 B1590597 2-Chloro-5-hydroxynicotinic acid CAS No. 42959-40-0

2-Chloro-5-hydroxynicotinic acid

Cat. No. B1590597
CAS RN: 42959-40-0
M. Wt: 173.55 g/mol
InChI Key: OKIASDFNVMJNDT-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 . It is a derivative of nicotinic acid, also known as niacin, which is a form of vitamin B3 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-hydroxynicotinic acid consists of a pyridine ring with a chlorine atom and a hydroxyl group attached at the 2nd and 5th positions, respectively . The average molecular mass is 173.554 Da .


Physical And Chemical Properties Analysis

2-Chloro-5-hydroxynicotinic acid has a density of 1.6±0.1 g/cm3, a boiling point of 530.1±50.0 °C at 760 mmHg, and a flash point of 274.4±30.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 70 Å2 .

Scientific Research Applications

Biodegradation and Environmental Impact

2-Chloro-5-hydroxynicotinic acid has been studied for its biodegradation potential. A study conducted by Tibbles, Müller, and Lingens (1989) found that certain bacteria can use 5-chloro-2-hydroxynicotinic acid as their sole carbon and energy source. This study sheds light on the environmental impact of chlorinated aromatic compounds and their microbial degradation pathways. The research proposed a degradation pathway for these compounds, which has implications for environmental biotechnology and pollution control (Tibbles, Müller, & Lingens, 1989).

Chemical Synthesis and Structure Analysis

The compound has been involved in the synthesis of various chemical structures. For instance, Hong Gao (2012) synthesized triorganotin compounds using 5-chloro-6-hydroxynicotinic acid. The study provided detailed structural analysis through X-ray diffraction, offering insights into the molecular geometry of these compounds. This research is significant for understanding the properties and potential applications of organotin compounds in various fields, including materials science and organometallic chemistry (Hong Gao, 2012).

Crystallography and Material Science

Research into the crystal structures of compounds related to 2-chloro-5-hydroxynicotinic acid has been conducted to understand their physical properties and potential applications in material science. Santos et al. (2009) investigated the energetics and crystal structures of various hydroxynicotinic acids, including 5-chloro-6-hydroxynicotinic acid. This study used experimental and computational chemistry techniques, contributing to the knowledge of the structural properties of these compounds and their potential use in designing new materials (Santos et al., 2009).

Applications in Coordination Chemistry

The compound has also found applications in coordination chemistry, where it is used to synthesize various metal complexes. Zhang et al. (2011) conducted a study on the hydrothermal synthesis of a zinc(II) coordination polymer using 5-hydroxynicotinic acid. This research offers insights into the design of metal-organic frameworks (MOFs) and their potential applications in areas like catalysis, gas storage, and separation technologies (Zhang et al., 2011).

Safety And Hazards

The safety information for 2-Chloro-5-hydroxynicotinic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-chloro-5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIASDFNVMJNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514962
Record name 2-Chloro-5-hydroxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxynicotinic acid

CAS RN

42959-40-0
Record name 2-Chloro-5-hydroxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-chloro-5-hydroxynicotinic acid in the synthesis of 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid?

A1: 2-chloro-5-hydroxynicotinic acid (9) serves as a key intermediate in one of the synthetic routes for producing 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2). The abstract describes a multi-step synthesis starting from 2-chloro-3-methyl-5-nitropyridine (3), ultimately leading to compound (9). This compound is then further reacted to obtain the final product, 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2) [].

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